molecular formula C19H20N4O5 B2989528 3-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 2034449-42-6

3-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2989528
CAS No.: 2034449-42-6
M. Wt: 384.392
InChI Key: SDNSOWSCMZBCSI-UHFFFAOYSA-N
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Description

3-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a synthetic organic compound featuring a unique structural framework. It combines a benzo[d]oxazol core with a piperidine ring substituted by a methoxypyrazin group. This structure grants it intriguing chemical and potential biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one involves multiple steps:

  • Formation of the Benzo[d]oxazol-2(3H)-one Core: : This often begins with the reaction of ortho-substituted benzamides with appropriate reagents under dehydrating conditions.

  • Piperidinyl-2-oxoethyl Substitution: : The benzo[d]oxazol-2(3H)-one is then reacted with a piperidine derivative under controlled conditions, often using bases and polar solvents to aid the reaction.

  • Attachment of the Methoxypyrazin Group: : The final step involves linking the piperidine compound to the methoxypyrazin moiety, typically through nucleophilic substitution reactions.

Industrial Production Methods

For large-scale production, the synthesis is optimized for yield and cost-effectiveness:

  • Stepwise Addition: : Reagents are added in a controlled manner to avoid side reactions.

  • Catalysis: : Catalysts may be employed to increase reaction rates and yields.

  • Purification: : Methods like crystallization, distillation, or chromatography are used to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring.

  • Reduction: : Reduction reactions can target the oxo groups, converting them to corresponding alcohols.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, especially at the methoxypyrazin ring.

Common Reagents and Conditions Used

  • Oxidation: : Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

  • Substitution: : Halogenating agents and nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

  • Oxidation: : Carboxylic acids or ketones.

  • Reduction: : Corresponding alcohols or amines.

  • Substitution: : Various substituted analogs, depending on the reactants.

Scientific Research Applications

3-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one has found applications across several fields:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its interactions with various biological targets.

  • Medicine: : Potential therapeutic properties being researched, such as anti-inflammatory or anti-cancer activities.

  • Industry: : Investigated for use in creating novel materials or as a catalyst in certain reactions.

Mechanism of Action

The compound's mechanism of action involves:

  • Molecular Targets: : Interactions with specific proteins or enzymes, potentially inhibiting their function.

  • Pathways Involved: : Could modulate various signaling pathways within cells, altering their behavior or viability.

Comparison with Similar Compounds

3-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one can be compared with:

  • Similar Compounds: : Other piperidine-based or benzo[d]oxazol-2(3H)-one derivatives.

  • Uniqueness: : The presence of the methoxypyrazin group offers distinctive chemical reactivity and biological interactions, setting it apart from other similar structures.

Hopefully, this gives you a clear picture of the compound's synthesis, reactions, applications, and more

Properties

IUPAC Name

3-[2-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5/c1-26-17-18(21-9-8-20-17)27-13-5-4-10-22(11-13)16(24)12-23-14-6-2-3-7-15(14)28-19(23)25/h2-3,6-9,13H,4-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNSOWSCMZBCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCCN(C2)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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